molecular formula C16H9N3S B13103120 2H-Isoindole-1-carbonitrile, 2-(4-isothiocyanatophenyl)- CAS No. 157302-67-5

2H-Isoindole-1-carbonitrile, 2-(4-isothiocyanatophenyl)-

Cat. No.: B13103120
CAS No.: 157302-67-5
M. Wt: 275.3 g/mol
InChI Key: AOQBFUJPFAJULO-UHFFFAOYSA-N
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Description

2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is a complex organic compound that features both isothiocyanate and isoindole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile typically involves the reaction of 4-isothiocyanatophenyl derivatives with isoindole-1-carbonitrile under controlled conditions. One common method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent . The reaction is carried out under nitrogen protection and mild heating to achieve high yields.

Industrial Production Methods

Industrial production of isothiocyanates, including 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile, often employs safer and more sustainable methods. For instance, the use of isocyanides with elemental sulfur and catalytic amounts of amine bases has been explored to minimize toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the isothiocyanate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as inhibiting the growth of cancer cells by disrupting critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is unique due to the presence of both isothiocyanate and isoindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

157302-67-5

Molecular Formula

C16H9N3S

Molecular Weight

275.3 g/mol

IUPAC Name

2-(4-isothiocyanatophenyl)isoindole-1-carbonitrile

InChI

InChI=1S/C16H9N3S/c17-9-16-15-4-2-1-3-12(15)10-19(16)14-7-5-13(6-8-14)18-11-20/h1-8,10H

InChI Key

AOQBFUJPFAJULO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C(=C2C=C1)C#N)C3=CC=C(C=C3)N=C=S

Origin of Product

United States

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